molecular formula C21H21N3O4S2 B2674035 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 686772-45-2

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2674035
CAS No.: 686772-45-2
M. Wt: 443.54
InChI Key: YBNLYNDDXYWYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[3,2-d]pyrimidin-2-yl]sulfanyl core, which is substituted with a 4-ethoxyphenyl group and a furan-2-ylmethyl acetamide group. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic chemistry has focused on the synthesis and structural characterization of compounds with similar core structures to the mentioned chemical. For example, studies have detailed the synthesis of thieno[3,2-d]pyrimidine derivatives and their structural analysis through crystallography. These compounds often exhibit interesting folded conformations and intramolecular hydrogen bonding, stabilizing their structures and influencing their reactivity and potential biological activity (Subasri et al., 2016; Subasri et al., 2017).

Anticancer and Antimicrobial Activities

Several studies have investigated the anticancer and antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance, certain derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents (Horishny et al., 2021). Similarly, the antimicrobial activities of synthesized compounds have been evaluated, with some showing promising results against bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Wardkhan et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The design and synthesis of thieno[3,2-d]pyrimidine derivatives as enzyme inhibitors for therapeutic purposes have also been explored. Compounds resembling the mentioned chemical structure have been studied for their inhibitory activity against key enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and cell proliferation. These studies aim at developing new therapeutics for diseases such as cancer, by inhibiting the growth of tumor cells (Gangjee et al., 2008).

Safety and Hazards

As this compound is intended for research use only, it should be handled with appropriate safety precautions. It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Given the lack of specific information about this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential biological activities. This could involve experimental studies to determine its reactivity and behavior under various conditions, as well as computational studies to predict its properties and potential uses .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-2-27-15-7-5-14(6-8-15)24-20(26)19-17(9-11-29-19)23-21(24)30-13-18(25)22-12-16-4-3-10-28-16/h3-8,10H,2,9,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNLYNDDXYWYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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